molecular formula C12H18BrNO2 B2522907 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

Cat. No.: B2522907
M. Wt: 288.18 g/mol
InChI Key: QOYGBUAAWCEXPD-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol hydrobromide is a hydrobromide salt of a tetrahydronaphthalene derivative featuring a dimethylamino substituent at position 6 and hydroxyl groups at positions 2 and 2. The hydrobromide salt enhances solubility in polar solvents like methanol and DMSO, which is critical for pharmacological applications .

Properties

IUPAC Name

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGBUAAWCEXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the dimethylamino and hydroxyl groups. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce simpler hydrocarbon derivatives.

Scientific Research Applications

Synthesis and Stability

The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol; hydrobromide typically involves several steps:

  • Preparation of the Tetrahydronaphthalene Core : This is often achieved through alkylation of naphthalene derivatives.
  • Introduction of Functional Groups : The dimethylamino and hydroxyl groups are introduced via reduction and substitution reactions.
  • Formation of Hydrobromide Salt : The final step involves reacting the free base with hydrobromic acid to enhance solubility and stability.

These synthetic routes ensure high purity and yield suitable for biological testing.

Chemistry

In the field of chemistry, 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol; hydrobromide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can yield quinones using oxidizing agents like potassium permanganate.
  • Reduction : Involves hydrogenation to produce fully saturated derivatives.
  • Substitution : Nucleophilic substitution can occur at the dimethylamino group .

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.
  • Anticancer Activity : It has shown promise as a cytotoxic agent against cancer cell lines such as MCF-7 (human breast cancer cells) due to its ability to interact with specific molecular targets .

A study demonstrated that derivatives of tetrahydronaphthalene compounds could inhibit cancer cell proliferation effectively.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic effects:

  • Neurological Disorders : Its interactions with neurotransmitter receptors suggest potential applications in treating conditions like depression or anxiety.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing .

Industrial Applications

The compound's properties make it suitable for various industrial applications:

  • Dyes and Pigments : Its structural characteristics can be utilized in developing colorants.
  • Chemical Intermediates : It serves as a precursor for synthesizing other industrial chemicals due to its reactivity and stability in different environments.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl groups may also play a role in binding to active sites or facilitating redox reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Solubility Key Features
Target Compound Dimethylamino C₁₂H₁₇NO₂·HBr ~308.2 (calc.) Methanol, DMSO, Chloroform Enhanced solubility via HBr salt
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol Ethylamino C₁₂H₁₇NO₂ 207.27 Not reported Neutral form; lower polarity
(S)-6-(Propylamino)-... Hydrobromide Propylamino C₁₃H₁₉NO·HBr 286.2 Methanol, DMSO, Chloroform Chiral center; salt enhances stability
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diol Amino C₁₀H₁₃NO₂ 179.1 Not reported Primary amine; potential metabolite

Key Observations :

  • Hydrobromide salts generally improve aqueous solubility, critical for drug delivery .
Receptor Interactions
  • ADTN (): A dopamine agonist with structural similarity (6,7-dihydroxy groups) shows efficacy in reversing myopia-related gene expression in chick models. The dimethylamino variant may exhibit modified receptor affinity due to altered electron distribution .
  • Nadolol () : Demonstrates beta-blockade activity, suggesting tetrahydronaphthalene derivatives can target adrenergic receptors.
Antitumor and Antioxidant Effects
  • Pyrazolopyridine Derivatives (): Exhibit tumor inhibitory activity against HepG-2 cells (IC₅₀ < 10 µM) and antioxidant potency surpassing ascorbic acid. The dimethylamino group could enhance electron donation, improving radical scavenging .
  • Retinoid Analogs (): Tetrahydro-naphthalene derivatives like EC23 show biological activity in cell differentiation, though substituent effects (e.g., dimethylamino vs. methyl) remain unexplored.

Pharmacokinetic and Metabolic Profiles

  • Hydrobromide Salts: Improved solubility (e.g., 6-propylamino analog in DMSO) suggests better bioavailability compared to free bases .

Biological Activity

6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol; hydrobromide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a dimethylamino group attached to a tetrahydronaphthalene backbone with hydroxyl groups at the 2 and 3 positions. It has garnered interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₇BrN₁O₂
  • Molecular Weight : 292.18 g/mol
  • Density : 1.233 g/cm³
  • Boiling Point : 347.2°C at 760 mmHg
  • Flash Point : 175.1°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can facilitate interactions with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl groups may also contribute to binding at active sites or facilitating redox reactions, which are critical in numerous biological pathways.

Biological Activities

Research indicates that 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol; hydrobromide exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neurological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerGrowth inhibition in cancer cell lines
NeurologicalPotential modulation of neurotransmitters

Case Study: Anticancer Activity

In a study examining the anticancer efficacy of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol; hydrobromide against the MCF7 breast cancer cell line, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively, demonstrating its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹, amine N-H stretches).
  • NMR (¹H/¹³C) : Confirms structural integrity. For example, the dimethylamino group appears as a singlet (~2.2–2.5 ppm for CH₃ protons), while aromatic protons in the naphthalene ring show splitting patterns between 6.5–7.5 ppm .
  • Elemental Analysis : Validates C, H, N content (deviation <0.3% confirms purity) .

What safety protocols are essential when handling this compound during synthesis?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., acetic acid) and potential HBr release .
  • Waste Disposal : Neutralize hydrobromic acid waste with sodium bicarbonate before disposal .

How can computational modeling aid in predicting the pharmacological activity of this compound?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like carbonic anhydrase isoforms. Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity. Software like Gaussian or Schrödinger Suite models solvation effects and pKa values, critical for bioavailability predictions . Comparative analysis with structurally similar compounds (e.g., 2-Amino-5,6-dihydroxytetralin) refines activity hypotheses .

What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

  • Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines.
  • SAR Studies : Modify substituents (e.g., replacing dimethylamino with propylamino) to isolate activity contributors .
  • Dose-Response Curves : Validate conflicting results by testing compound concentrations across a wider range .

How to design experiments to explore the compound's interaction with enzymes like carbonic anhydrase?

Advanced Research Question

  • Enzyme Assays : Use stopped-flow spectroscopy to measure catalytic activity (kcat/KM) in the presence of the compound.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis Studies : Identify critical residues (e.g., His94 in carbonic anhydrase II) via site-directed mutagenesis to assess binding specificity .

What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

Advanced Research Question
The tetralin core’s stereochemistry impacts biological activity. Challenges include racemization during dimethylamino group introduction. Strategies:

  • Chiral Catalysts : Use (-)-Sparteine in lithiation steps to induce asymmetry .
  • HPLC with Chiral Columns : Separate enantiomers (e.g., Chiralpak AD-H) and optimize mobile phase composition (hexane/isopropanol) .

How does the hydrobromide salt form influence solubility and stability compared to the free base?

Advanced Research Question
The hydrobromide salt enhances aqueous solubility via ion-dipole interactions. Stability studies (TGA/DSC) under varying humidity/temperature conditions show salt forms resist hydrolysis better than free bases. Compare dissolution rates in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for pharmacokinetic profiling .

What in vitro models are suitable for preliminary neuropharmacological evaluation of this compound?

Advanced Research Question

  • Primary Neuronal Cultures : Assess dopamine receptor modulation via cAMP assays.
  • SH-SY5Y Cells : Test neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
  • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., Ca²⁺ channels) .

How can environmental exposure risks be assessed during large-scale synthesis?

Advanced Research Question

  • Ecotoxicity Assays : Use Daphnia magna or algae models to determine LC50/EC50 values.
  • Degradation Studies : Monitor photolysis (UV irradiation) and hydrolysis (pH 4–9) to identify persistent metabolites .
  • OECD Guidelines : Follow Test No. 301 for ready biodegradability assessment .

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